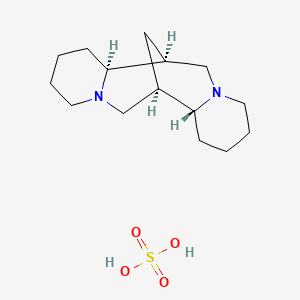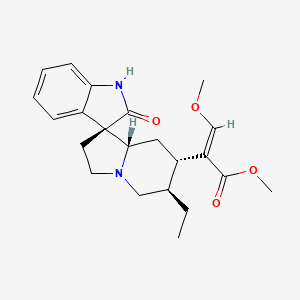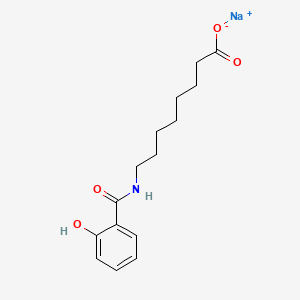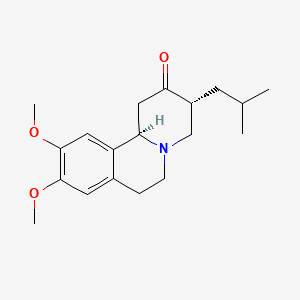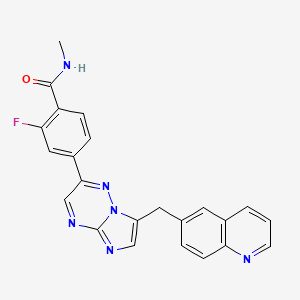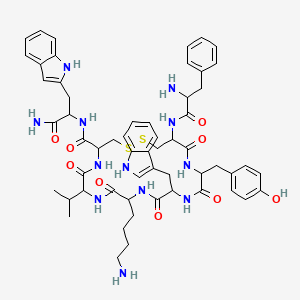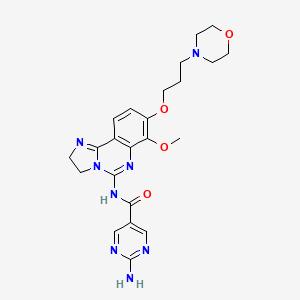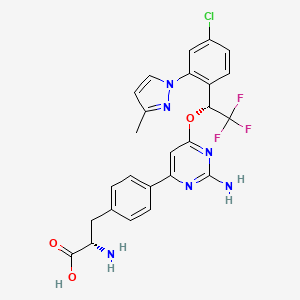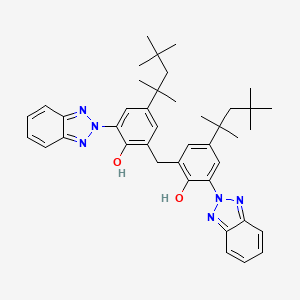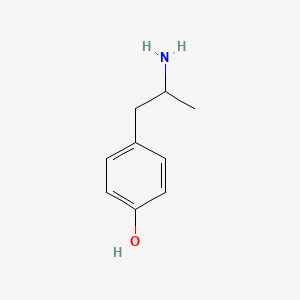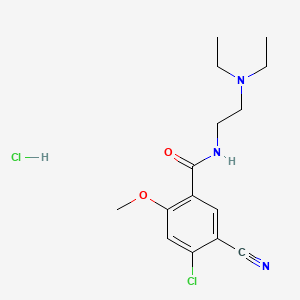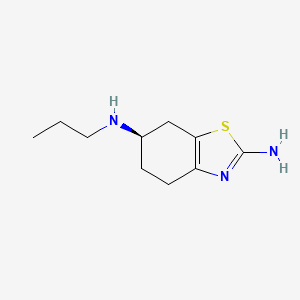
Chlorhydrate d'halopéridol
Vue d'ensemble
Description
Haloperidol hydrochloride is a typical antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. It is also effective in managing tics in Tourette syndrome, mania in bipolar disorder, delirium, agitation, acute psychosis, and hallucinations from alcohol withdrawal . Haloperidol hydrochloride works by blocking certain types of nerve activity in the brain, particularly the dopamine receptors, which helps alleviate symptoms of mental health conditions .
Applications De Recherche Scientifique
Haloperidol hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Haloperidol hydrochloride is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly located within the mesolimbic and mesocortical systems of the brain .
Mode of Action
Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
The primary biochemical pathway affected by haloperidol is the dopaminergic pathway . Cortical dopamine-D2-pathways play an important role in regulating these effects and include the nigrostriatal pathway, which is responsible for causing extrapyramidal symptoms (EPS), the mesolimbic and mesocortical pathways, which are responsible for the improvement in positive schizophrenic symptoms .
Pharmacokinetics
Haloperidol is metabolized in the liver, with 50% to 60% undergoing glucuronidation (inactive); 23% CYP3A4-mediated reduction to inactive metabolites (some back-oxidation to haloperidol); and 20% to 30% CYP3A4-mediated N-dealkylation, including minor oxidation pathway to toxic pyridinium derivative . The mean population estimates for clearance and volume of distribution are 51.7 L/h and 1490 L respectively . The calculated half-life is around 22 hours .
Result of Action
The molecular and cellular effects of haloperidol’s action primarily involve the reduction of psychotic symptoms . These include hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, a study found a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance, where clearance decreased significantly with increasing CRP up to a CRP concentration of 100 mg/L . This indicates a possible role of inflammation in influencing the action of haloperidol .
Safety and Hazards
Haloperidol can cause side effects such as drowsiness, headache, dizziness, uncontrolled muscle movements, feeling restless or anxious, sleep problems, breast enlargement, and irregular menstrual periods . It may also cause serious side effects and should not be used in older adults with dementia-related psychosis . Drinking alcohol with haloperidol can cause side effects .
Analyse Biochimique
Biochemical Properties
Haloperidol hydrochloride exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . It is also a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .
Cellular Effects
Haloperidol hydrochloride has various effects on cells. It can help with feelings of anxiety and other symptoms of mental health conditions . It also helps block activity in the area of the brain that controls feeling and being sick . It can cause side effects such as feeling dizzy, constipation, and a dry mouth .
Molecular Mechanism
Haloperidol hydrochloride’s mechanism of action is primarily through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine .
Temporal Effects in Laboratory Settings
Haloperidol hydrochloride tablets and liquid start to work after 1 to 2 hours . If it’s taken for a long-term mental health condition, it may take several weeks to feel the full benefit . The administration of haloperidol decanoate (the depot form of haloperidol for long-term treatment) in sesame oil results in slow release of the drug for long-term effects .
Dosage Effects in Animal Models
The effects of haloperidol hydrochloride can vary with different dosages in animal models
Metabolic Pathways
Haloperidol hydrochloride is metabolized in the liver, primarily by the cytochrome P450 (CYP) system, carbonyl reductase, and uridine diphospho-glucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Haloperidol hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chlorobenzoyl chloride with 4-fluorobutyrophenone to form an intermediate compound. This intermediate is then reacted with piperidine to produce haloperidol. The final step involves the conversion of haloperidol to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of haloperidol hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Haloperidol hydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced haloperidol.
Substitution: Haloperidol can participate in substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of haloperidol, which are often studied for their pharmacological properties .
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another typical antipsychotic with a broader receptor profile but higher sedation risk.
Fluphenazine: A high-potency antipsychotic similar to haloperidol but with a different side effect profile.
Perphenazine: An antipsychotic with intermediate potency and side effect profile.
Haloperidol hydrochloride remains a cornerstone in the treatment of psychotic disorders due to its efficacy and well-established pharmacological profile.
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYYMBDXNZQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042578 | |
| Record name | Haloperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511-16-6 | |
| Record name | 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloperidol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM06W2ADRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
